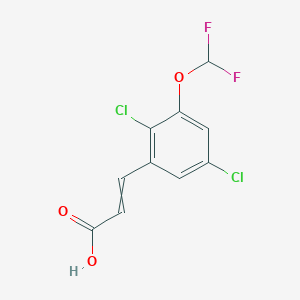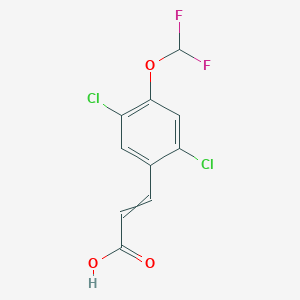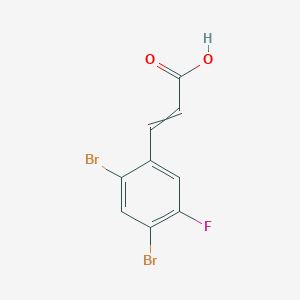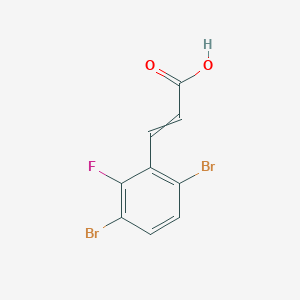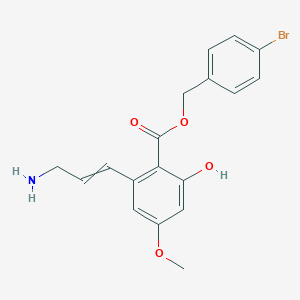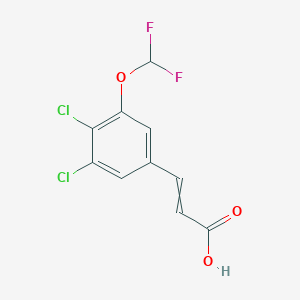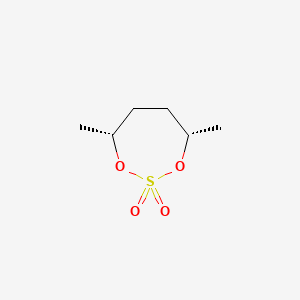![molecular formula C11H13FO2 B1413733 [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol CAS No. 1701873-01-9](/img/structure/B1413733.png)
[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol
Descripción general
Descripción
[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol: is a versatile chemical compound with a unique structure that allows for diverse applications in various fields of study, including pharmaceuticals and materials science. Its molecular formula is C11H13FO2, and it features a cyclopropyl group attached to a methanol moiety, with a fluoro-substituted phenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol typically involves the reaction of 4-fluoro-2-methylphenol with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of cyclopropylmethanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-(4-fluoro-2-methylphenoxy)cyclopropanecarboxylic acid.
Reduction: Formation of 1-(4-fluoro-2-methylphenoxy)cyclopropane.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s fluoro and cyclopropyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
[1-(4-Fluoro-2-methylphenoxy)cyclopropane]: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
[1-(4-Fluoro-2-methylphenoxy)ethanol]: Contains an ethyl group instead of a cyclopropyl group, which can affect its chemical and biological properties.
Uniqueness: The presence of both the fluoro and cyclopropyl groups in [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol makes it unique compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
[1-(4-fluoro-2-methylphenoxy)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-6-9(12)2-3-10(8)14-11(7-13)4-5-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFXLVEVJCJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)
![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)

